molecular formula C21H23N3O2S B2955349 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 872200-25-4

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2955349
CAS No.: 872200-25-4
M. Wt: 381.49
InChI Key: IZLSLRVHCZDIJM-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline is a quinoline-based small molecule featuring three key substituents: a benzenesulfonyl group at position 3, a methyl group at position 6, and a 4-methylpiperazinyl moiety at position 4. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties. The methyl group at position 6 likely reduces steric hindrance compared to bulkier substituents, optimizing molecular interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-8-9-19-18(14-16)21(24-12-10-23(2)11-13-24)20(15-22-19)27(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSLRVHCZDIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Mode of Action

It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity. The interaction of the compound with its targets could lead to changes in the biological activity of the target, thereby influencing the physiological processes they are involved in.

Biological Activity

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline is a compound belonging to the class of quinolines, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-chloro-6-(4-{4-[(4-methanesulfonylphenyl)methyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol
  • Molecular Formula : C21H23ClN4O4S
  • Molecular Weight : 462.95 g/mol

This compound exhibits properties characteristic of n-arylpiperazines, which often show significant biological activity due to their ability to interact with various biological targets.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, possess notable anticancer activities. In vitro studies have shown that certain quinoline derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer types by inducing apoptosis and inhibiting cell cycle progression. The mechanism may involve the inhibition of sirtuins, which are proteins implicated in cancer cell survival and proliferation .

Cancer Cell Line IC50 (µM) Mechanism of Action
A498 (Renal Cancer)5.0Apoptosis induction
MDA-MB-468 (Breast Cancer)7.5Cell cycle arrest

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Studies have reported varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The compound's efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) .

Case Studies and Research Findings

A comprehensive study involving a series of quinoline derivatives highlighted the structure–activity relationship (SAR) that underpins their biological efficacy. The findings suggest that modifications in the quinoline structure can significantly enhance or diminish biological activity:

  • Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their anticancer properties in vitro against several cancer cell lines. The results indicated that specific structural features were crucial for enhancing cytotoxicity .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in treating cancer and inflammatory diseases. For example, a derivative exhibited significant tumor growth inhibition in xenograft models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogous quinoline derivatives. Below is a detailed analysis of its similarities and differences with structurally related molecules:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 3 Substituent Position 4 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline (Target) Benzenesulfonyl 4-Methylpiperazin-1-yl Methyl C25H25N3O2S 443.55 Reference compound for comparison
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline Benzenesulfonyl 4-(2-Fluorophenyl)piperazin-1-yl Chloro C25H21ClFN3O2S 481.98 Chloro at C6; fluorophenyl-piperazine at C4
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline 4-Methoxybenzenesulfonyl 2-Methylpiperidin-1-yl Chloro C22H23ClN2O3S 430.95 Methoxybenzenesulfonyl at C3; piperidine at C4
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline Benzenesulfonyl Pyrrolidin-1-yl Ethoxy C21H22N2O3S 406.48 Ethoxy at C6; pyrrolidine at C4
3-(2,2-Difluoroethyl)-1,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoline-2,4-dione 2,2-Difluoroethyl (dione core) 4-Methylpiperazin-1-yl (at C6) - C16H19F2N3O2 323.34 Dione core; substituents at C3 and C6

Key Observations

Position 3 Substituents: The benzenesulfonyl group in the target compound is shared with other analogs (e.g., ).

Position 4 Substituents :

  • The 4-methylpiperazinyl group in the target compound is distinct from 2-methylpiperidinyl () or pyrrolidinyl (). Piperazine derivatives generally exhibit higher basicity and hydrogen-bonding capacity compared to piperidine or pyrrolidine analogs, influencing pharmacokinetics.

Position 6 Substituents :

  • The methyl group in the target compound contrasts with chloro () or ethoxy () groups. Chloro substituents enhance electronegativity and steric effects, while ethoxy groups increase hydrophobicity.

Structural Backbone: The dione-containing analog () deviates significantly from the sulfonyl-quinoline scaffold, highlighting the target compound’s uniqueness in retaining a planar aromatic core.

Physicochemical and Functional Implications

  • Molecular Weight and Solubility : The target compound (MW 443.55) is lighter than the chloro-fluorophenyl analog (MW 481.98), suggesting better membrane permeability.
  • Synthetic Accessibility : The absence of halogens or complex ether linkages (e.g., ethoxy) in the target compound may simplify synthesis compared to derivatives in and .

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